molecular formula C31H35ClN2O2RuS B13726106 Chloro{[(1S,2S)-(-)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)

Chloro{[(1S,2S)-(-)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)

Cat. No.: B13726106
M. Wt: 636.2 g/mol
InChI Key: AZFNGPAYDKGCRB-UHFFFAOYSA-M
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Description

Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is a coordination complex that features a ruthenium metal center. This compound is known for its applications in asymmetric catalysis, particularly in the hydrogenation of ketones. The presence of the chiral ligand, derived from 2-amino-1,2-diphenylethyl, imparts enantioselectivity to the catalytic processes it mediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) typically involves the reaction of a ruthenium precursor with the chiral ligand. The process can be summarized as follows:

    Ligand Preparation: The chiral ligand, (1S,2S)-(-)-2-amino-1,2-diphenylethyl, is first synthesized and then reacted with 4-toluenesulfonyl chloride to form the corresponding amido derivative.

    Complex Formation: The prepared ligand is then reacted with a ruthenium precursor, such as ruthenium chloride, in the presence of p-cymene.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) primarily undergoes catalytic reactions, particularly in asymmetric hydrogenation. The types of reactions include:

Common Reagents and Conditions

    Hydrogenation: Common reagents include hydrogen gas and a base such as triethylamine. The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

    Substitution: Reagents such as phosphines or other ligands can be used to replace the chloride ligand.

Major Products

Scientific Research Applications

Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) has several applications in scientific research:

Mechanism of Action

The mechanism by which Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) exerts its catalytic effects involves the coordination of the substrate to the ruthenium center. The chiral ligand induces asymmetry in the coordination sphere, leading to enantioselective hydrogenation. The key steps include:

Comparison with Similar Compounds

Similar Compounds

  • Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)
  • Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II)

Uniqueness

Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is unique due to its specific chiral ligand, which imparts high enantioselectivity in catalytic reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in asymmetric hydrogenation .

Properties

Molecular Formula

C31H35ClN2O2RuS

Molecular Weight

636.2 g/mol

IUPAC Name

(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1

InChI Key

AZFNGPAYDKGCRB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]

Origin of Product

United States

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